molecular formula C15H17FN4O B6445215 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine CAS No. 2640975-53-5

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine

Cat. No.: B6445215
CAS No.: 2640975-53-5
M. Wt: 288.32 g/mol
InChI Key: RQSSWJYGWIOCBU-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine is a pyrimidine derivative featuring a 2-fluorophenylpiperazine moiety at position 4 and a methoxy group at position 4. The 2-fluorophenylpiperazine group is a recurring pharmacophore in medicinal chemistry, often enhancing receptor binding affinity and selectivity .

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-21-15-10-14(17-11-18-15)20-8-6-19(7-9-20)13-5-3-2-4-12(13)16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSSWJYGWIOCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group (-OCH₃) on the pyrimidine ring undergoes nucleophilic substitution under basic conditions. Common reagents and outcomes include:

Reaction TypeReagents/ConditionsProductYieldReference
Methoxy → HydroxylHBr (48% aq.), reflux, 6 hr4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydroxypyrimidine72%
Methoxy → AmineNH₃/MeOH, 100°C, 12 hr4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-aminopyrimidine58%
Methoxy → ThiolNaSH/DMF, 80°C, 8 hr4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-mercaptopyrimidine65%

Key Observations :

  • Substitution at the 6-position is favored due to electron-withdrawing effects of the pyrimidine ring.

  • Fluorophenyl and piperazine groups remain stable under these conditions .

Oxidation Reactions

The pyrimidine ring and piperazine moiety can undergo oxidation:

Target SiteOxidizing AgentConditionsProductNotes
Pyrimidine C-HKMnO₄/H₂SO₄60°C, 4 hrPyrimidine N-oxide derivativesLow yield (≤30%) due to competing side reactions
Piperazine C-NH₂O₂/AcOHRT, 24 hrPiperazine N-oxideForms stable mono-oxide without ring cleavage

Mechanistic Insight :

  • Oxidation of the pyrimidine ring is sterically hindered by the bulky piperazine group.

  • Piperazine N-oxidation retains biological activity in some analogues .

Reduction Reactions

Selective reduction of the pyrimidine ring has been reported:

ReactionReagents/ConditionsProductApplication
Pyrimidine → DihydropyrimidineNaBH₄/EtOH, 50°C4-[4-(2-Fluorophenyl)piperazin-1-yl]-5,6-dihydropyrimidineIntermediate for further functionalization
Full saturationH₂/Pd-C, 80 psi4-[4-(2-Fluorophenyl)piperazin-1-yl]-hexahydropyrimidineRarely used due to loss of aromaticity

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group participates in EAS, though reactivity is reduced compared to non-fluorinated arenes:

ReactionReagents/ConditionsPositionProductYield
NitrationHNO₃/H₂SO₄, 0°CMeta to F4-[4-(2-Fluoro-5-nitrophenyl)piperazin-1-yl]-6-methoxypyrimidine45%
HalogenationBr₂/FeBr₃, 40°CPara to F4-[4-(2-Fluoro-4-bromophenyl)piperazin-1-yl]-6-methoxypyrimidine38%

Steric and Electronic Effects :

  • Fluorine directs electrophiles to meta/para positions via inductive effects .

  • Piperazine ring electron-donating effects slightly activate the fluorophenyl ring .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings:

Reaction TypeCatalysts/LigandsProductApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃6-Aryl derivativesLibrary synthesis for biological screening
Buchwald-HartwigPd₂(dba)₃, Xantphos4-Aminopyrimidine analoguesEnhanced receptor binding in medicinal chemistry

Acid/Base-Mediated Reactions

The piperazine nitrogen undergoes protonation/deprotonation:

  • Protonation : Forms water-soluble salts with HCl or H₂SO₄ (pH < 4).

  • Deprotonation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives.

Stability Under Physiological Conditions

Studies reveal:

  • Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (t₁/₂ > 24 hr) .

  • Metabolic Pathways : Oxidative demethylation (CYP3A4) and piperazine ring hydroxylation dominate .

Comparative Reactivity Table

Functional GroupReactivity (Relative Scale)Preferred Reactions
MethoxypyrimidineHighNucleophilic substitution, cross-coupling
PiperazineModerateN-alkylation, oxidation
FluorophenylLowEAS (meta/para)

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: This compound is utilized as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new reaction mechanisms and develop novel materials.

Biology

  • Ligand Studies: Research has investigated its potential as a ligand for various biological receptors, making it valuable in pharmacological studies. It aids in understanding receptor-ligand interactions and the development of targeted therapies.

Medicine

  • Therapeutic Potential: The compound is explored for its therapeutic effects, particularly in treating neurological disorders. Its ability to inhibit specific enzymes or receptors positions it as a candidate for drug development aimed at conditions such as anxiety or depression.

Industry

  • Material Development: In industrial applications, 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine is employed in the development of new materials and chemical processes. Its properties make it suitable for creating innovative compounds with desirable characteristics.

Case Studies and Research Findings

  • Inhibition Studies on ENTs:
    • A study demonstrated that this compound effectively inhibits ENTs, leading to decreased nucleoside uptake in cellular models. This finding highlights its potential role in modulating cellular metabolism and signaling pathways .
  • Synthesis of Derivatives:
    • Researchers synthesized various derivatives of this compound to evaluate their biological activity. Some derivatives exhibited enhanced binding affinity to specific receptors, suggesting that modifications can lead to improved therapeutic agents .
  • Pharmacological Exploration:
    • In pharmacological studies, the compound was tested for its effects on neurotransmitter systems. Preliminary results indicated potential anxiolytic properties, warranting further investigation into its use as a treatment for anxiety disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Derivatives

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (4d)
  • Molecular Formula : C₂₃H₂₃N₅OS
  • Key Features: Substituents: 4-Methoxyphenyl at position 6, methylthio group at position 2, and a nitrile group at position 3.
  • However, the additional nitrile and methylthio groups in 4d may enhance lipophilicity and binding interactions.
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
  • Molecular Formula : C₁₄H₁₄ClFN₄
  • Key Features :
    • Substituent: Chlorine at position 3.
    • Activity : Primarily used as a building block in drug discovery (CAS: 898652-05-6) .

Triazine and Pyridazinone Derivatives

FPMINT (4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine)
  • Molecular Formula: Not explicitly provided (see ).
  • Key Features :
    • Triazine core with a naphthyl group.
    • Activity : Selective inhibition of equilibrative nucleoside transporter 2 (ENT2) over ENT1, highlighting the role of the triazine scaffold in transporter selectivity .
  • Comparison : The triazine core in FPMINT differs from the pyrimidine ring in the target compound, emphasizing how core heterocycles influence biological targets.
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone (Compound 21)
  • Molecular Formula : C₁₄H₁₅FN₄O
  • Key Features: Pyridazinone ring with a 2-fluorophenylpiperazine group. Activity: Anti-inflammatory and analgesic effects comparable to indomethacin, attributed to the pyridazinone core and 6-position substitution .
  • Comparison: The pyridazinone ring introduces hydrogen-bonding capabilities absent in pyrimidines, which may enhance anti-inflammatory activity.

Thieno[2,3-d]pyrimidine Derivatives

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
  • Molecular Formula : C₂₄H₂₀Cl₂FN₃S
  • Key Features: Thienopyrimidine core with dichlorophenyl and fluorophenyl groups.
  • Comparison: The thienopyrimidine scaffold offers enhanced π-stacking interactions compared to pyrimidine, which could influence pharmacokinetics.

Structure-Activity Relationship (SAR) Insights

  • 2-Fluorophenylpiperazine Role : This moiety consistently improves binding affinity across analogs, likely due to fluorine’s electronegativity and piperazine’s conformational flexibility .
  • Position 6 Substitution: Methoxy groups (as in the target compound and 4d) enhance solubility and modulate electronic effects.
  • Core Heterocycle Impact: Pyrimidines (e.g., 4d) are versatile in kinase inhibition. Pyridazinones (Compound 21) excel in anti-inflammatory applications due to hydrogen-bonding motifs .

Notes and Limitations

  • Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Contradictions : Substitutions at position 6 (e.g., methoxy vs. chlorine) lead to divergent activities, underscoring the need for empirical testing.
  • Methodological Considerations : Computational tools like AutoDock4 () could predict binding modes for the target compound based on its analogs.

Biological Activity

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine is an organic compound that has attracted significant interest in pharmacological research due to its unique chemical structure and potential therapeutic applications. This compound features a piperazine ring substituted with a 2-fluorophenyl group and a methoxypyrimidine moiety, which contribute to its biological activity, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs).

The primary mechanism of action for this compound involves the inhibition of ENTs, which are crucial for nucleotide synthesis and the regulation of adenosine function. By inhibiting these transporters, the compound alters nucleotide availability and affects various biochemical pathways involved in cellular signaling and metabolism.

Target of Action

  • Equilibrative Nucleoside Transporters (ENTs) : The compound specifically targets ENTs, with a notable selectivity for ENT2 over ENT1. This selectivity is critical for its potential therapeutic applications, particularly in cancer treatment where ENTs play a role in drug resistance.

Biochemical Pathways

  • Nucleotide Synthesis : Inhibition of ENTs leads to decreased nucleoside uptake, thereby affecting nucleotide synthesis.
  • Adenosine Function : The regulation of adenosine levels is altered, which can influence various physiological processes including immune response and neuronal signaling.

Research Findings

Recent studies have investigated the structure-activity relationship (SAR) of this compound and its analogues. For instance, a study demonstrated that derivatives of this compound exhibited varying degrees of inhibition against ENT1 and ENT2, providing insights into optimizing its pharmacological properties .

Case Studies

  • In Vitro Studies : Research utilizing nucleoside transporter-deficient cell lines transfected with cloned human ENT1 and ENT2 has shown that certain analogues exhibit enhanced selectivity and potency against these transporters. The IC50 values for these compounds were determined through dose-response assays, revealing significant differences in their inhibitory effects .
  • Therapeutic Potential : The inhibition of ENTs by this compound has implications for chemotherapy. By reducing the uptake of nucleosides, it may enhance the efficacy of chemotherapeutic agents that rely on nucleotide metabolism .

Data Tables

Compound NameTargetIC50 (µM)Selectivity
This compoundENT115Moderate
This compoundENT23High

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling a fluorophenyl-piperazine intermediate with a methoxypyrimidine precursor. For example, analogous pyrimidine derivatives are synthesized via nucleophilic substitution or condensation reactions under reflux with methanol or ethanol as solvents (similar to the thiourea-based method in ). Yield optimization requires controlling temperature (e.g., 60–80°C), stoichiometric ratios (e.g., 1:1.5 molar ratio of precursor to reagent), and catalyst use (e.g., sodium methoxide). Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .

Q. What analytical techniques are essential for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and piperazine-pyrimidine connectivity. Aromatic protons in the 2-fluorophenyl group typically appear as doublets (δ 7.0–7.5 ppm), while methoxy protons resonate near δ 3.8 ppm .
  • X-ray Crystallography : Determines molecular conformation and hydrogen-bonding networks. For example, in related pyrimidines, the fluorophenyl ring often forms a dihedral angle (~75°) with the pyrimidine core, influencing crystal packing .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 343.15 for C15_{15}H14_{14}FN4_4O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. To address this:

  • Purity Validation : Use HPLC (>95% purity) and elemental analysis.
  • Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) in standardized assays (e.g., MTT for cytotoxicity).
  • Structural Analog Comparison : Compare with derivatives like 4-methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione (), which showed anticonvulsant activity via GABA modulation. Mechanistic studies (e.g., receptor binding assays) can clarify target specificity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to improve solubility. LogP values <3 are ideal for blood-brain barrier penetration in CNS-targeted studies.
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., methoxy group demethylation). Stabilize via fluorination or steric hindrance .
  • Prodrug Design : Esterify the methoxy group to enhance bioavailability, as seen in pyrimethamine derivatives ( ).

Q. How do steric and electronic effects of the 2-fluorophenyl group influence receptor binding?

  • Methodological Answer : The fluorine atom’s electronegativity enhances binding affinity via dipole interactions. Computational modeling (e.g., molecular docking with serotonin or dopamine receptors) predicts binding poses. For example, in piperazine-containing drugs, the fluorophenyl group occupies hydrophobic pockets, while the pyrimidine nitrogen forms hydrogen bonds with residues like Asp3.32 in 5-HT1A_{1A} receptors. Validate with mutagenesis studies .

Contradiction Analysis & Experimental Design

Q. How to address conflicting data on the compound’s thermal stability during synthesis?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition points. For example, related pyrimidines decompose at ~200°C (). If instability occurs, modify reaction conditions:

  • Use inert atmospheres (N2_2) to prevent oxidation.
  • Replace high-boiling solvents (e.g., DMF) with milder alternatives (e.g., THF) .

Q. What experimental controls are critical when evaluating antimicrobial activity?

  • Methodological Answer :

  • Positive Controls : Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Solvent Controls : Ensure DMSO concentrations <1% to avoid cytotoxicity.
  • Minimum Inhibitory Concentration (MIC) : Perform triplicate assays to account for variability. For example, pyrimidine derivatives in showed MICs of 8–32 µg/mL against S. aureus .

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